3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine

Description

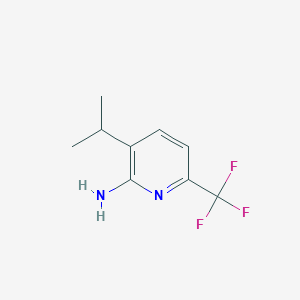

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine (CAS 2676866-22-9) is a pyridine derivative with the molecular formula C₉H₁₁F₃N₂. It features a trifluoromethyl (-CF₃) group at position 6 and an isopropyl (-CH(CH₃)₂) substituent at position 3 of the pyridine ring. This compound is commercially available in quantities ranging from 100 mg to 1 g, with a purity of ≥97% . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the isopropyl group contributes to steric bulk and lipophilicity, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-propan-2-yl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-5(2)6-3-4-7(9(10,11)12)14-8(6)13/h3-5H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLPMBBOCDVXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The isopropyl group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridin-2-amine Derivatives

Substituent Effects on Physicochemical Properties

- Steric and Lipophilic Effects :

The isopropyl group in the target compound increases steric hindrance compared to the methyl analog and the unsubstituted 6-(trifluoromethyl)pyridin-2-amine . This bulk may influence binding affinity in biological targets or solubility in hydrophobic environments. - Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, stabilizing the pyridine ring’s electron-deficient nature.

- Halogenation: 3-Iodo-5-(trifluoromethyl)pyridin-2-amine’s iodine substituent enables participation in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, a feature absent in non-halogenated analogs .

Biological Activity

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula : C₉H₈F₃N

- Molecular Weight : 201.16 g/mol

- Functional Groups : Pyridine ring, trifluoromethyl group, and isopropyl group.

The presence of the trifluoromethyl group enhances the lipophilicity and potential biological activity of the compound, which may influence its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects, facilitating stronger interactions with target proteins or nucleic acids.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyridine compounds can induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and induction of reactive oxygen species (ROS) .

In a comparative study, this compound demonstrated significant cytotoxicity against glioblastoma cells, with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. This suggests that modifications at the 6-position of the pyridine ring can lead to enhanced anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to inhibit certain kinases that play crucial roles in cell proliferation and survival pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound.

Case Studies

- Cytotoxicity in Glioblastoma Cells : A study evaluated the cytotoxic effects of this compound on glioblastoma cell lines. The results indicated significant cell death at concentrations as low as 0.5 µM, suggesting high potency and potential for further development as an anticancer agent .

- Enzyme Interaction Studies : Another investigation focused on enzyme inhibition, revealing that the compound effectively inhibited a key kinase involved in tumor growth, thus providing insights into its mechanism of action and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.